1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine is a complex organic compound featuring both chlorophenyl and nitrophenyl sulfonyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine core: Starting with piperazine, the compound is functionalized by introducing sulfonyl groups.
Introduction of the chlorophenyl group: This step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions.
Addition of the nitrophenyl group: The final step involves the reaction of the intermediate with 3-nitrobenzenesulfonyl chloride, again under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-allergic properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing piperazines, such as:
1-[(4-chlorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine: This compound has a methyl group instead of a nitro group, which may alter its reactivity and biological activity.
1-[(4-chlorophenyl)sulfonyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine: The ethoxy group introduces different steric and electronic effects compared to the nitro group.
The uniqueness of 1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine lies in its combination of chlorophenyl and nitrophenyl sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c17-13-4-6-15(7-5-13)27(23,24)18-8-10-19(11-9-18)28(25,26)16-3-1-2-14(12-16)20(21)22/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWUVKCIRZPCFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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